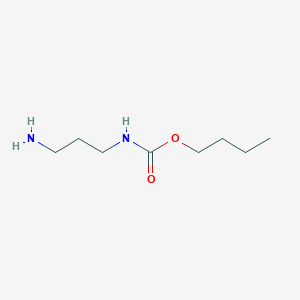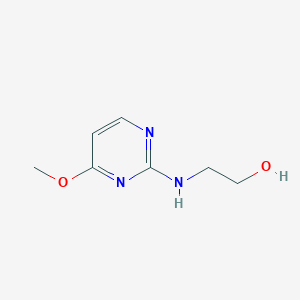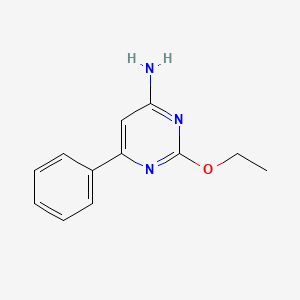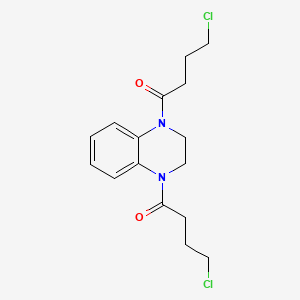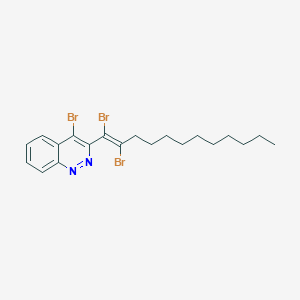
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline is an organic compound that belongs to the cinnoline family Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Cinnoline Core: Starting from a suitable precursor, such as 2-aminobenzonitrile, which undergoes cyclization to form the cinnoline core.
Bromination: Introduction of bromine atoms at specific positions on the cinnoline ring, possibly using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Alkylation: Attachment of the 1,2-dibromododec-1-en-1-yl group through a coupling reaction, such as a Heck reaction or a similar cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The aliphatic chain can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various functionalized cinnoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-4-Bromo-3-(1,2-dibromododec-1-en-1-yl)cinnoline would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, affecting biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(dodec-1-en-1-yl)cinnoline: Lacks the additional bromine atoms on the aliphatic chain.
3-(1,2-Dibromododec-1-en-1-yl)cinnoline: Lacks the bromine atom on the cinnoline ring.
4-Bromo-3-(1-bromododec-1-en-1-yl)cinnoline: Has only one bromine atom on the aliphatic chain.
Properties
Molecular Formula |
C20H25Br3N2 |
|---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
4-bromo-3-[(E)-1,2-dibromododec-1-enyl]cinnoline |
InChI |
InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3/b19-16+ |
InChI Key |
AOCXGRFUPVXNEY-KNTRCKAVSA-N |
Isomeric SMILES |
CCCCCCCCCC/C(=C(/C1=C(C2=CC=CC=C2N=N1)Br)\Br)/Br |
Canonical SMILES |
CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


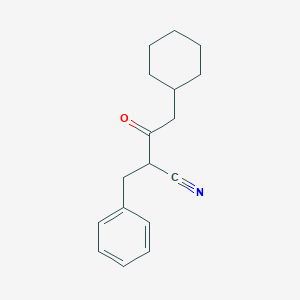
![3-(Methyl(6-(2-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B15244930.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)


![(R)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B15244956.png)
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
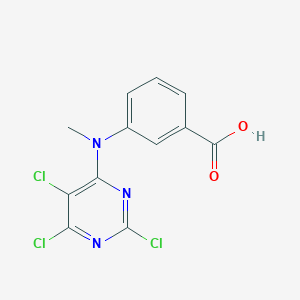
![2-((5-(1H-Benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethanol](/img/structure/B15244972.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
